Ethanone, 1-(6-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-
Overview
Description
Ethanone, 1-(6-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)- is a chemical compound with the molecular formula C9H7BrN2O It is a derivative of pyrrolopyridine, a class of compounds known for their diverse biological activities
Mechanism of Action
Target of Action
The primary targets of Ethanone, 1-(6-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-, also known as 1-(6-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone, are the Fibroblast Growth Factor Receptors (FGFRs) . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions .
Mode of Action
This compound interacts with its targets, the FGFRs, by inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling .
Biochemical Pathways
The inhibition of FGFRs affects several biochemical pathways. Physiologically, the FGF–FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The inhibition of FGFRs by this compound results in the disruption of these pathways, specifically the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways .
Pharmacokinetics
It is noted that the compound has a low molecular weight , which could potentially influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and impact its bioavailability.
Result of Action
The inhibition of FGFRs by this compound has several molecular and cellular effects. In vitro, it has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . Furthermore, it significantly inhibits the migration and invasion of 4T1 cells .
Biochemical Analysis
Biochemical Properties
Ethanone, 1-(6-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)- plays a crucial role in biochemical reactions, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). FGFRs are involved in various cellular processes, including cell proliferation, differentiation, and migration. The compound interacts with FGFR1, FGFR2, and FGFR3, inhibiting their activity and thereby affecting downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt .
Cellular Effects
The effects of Ethanone, 1-(6-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)- on cells are profound. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and reduce cell migration and invasion. These effects are particularly notable in breast cancer cells, where the compound significantly impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Ethanone, 1-(6-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)- exerts its effects by binding to the FGFRs, inhibiting their kinase activity. This inhibition prevents the autophosphorylation of tyrosine residues in the cytoplasmic tail of the receptors, thereby blocking the activation of downstream signaling pathways. This mechanism of action is crucial for its role in inhibiting cancer cell proliferation and inducing apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethanone, 1-(6-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)- have been observed to change over time. The compound is relatively stable, but its activity can decrease due to degradation over extended periods. Long-term studies have shown that it can have sustained effects on cellular function, particularly in inhibiting cell proliferation and inducing apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of Ethanone, 1-(6-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)- vary with different dosages in animal models. At lower doses, the compound effectively inhibits cancer cell proliferation without significant toxicity. At higher doses, toxic effects can be observed, including adverse impacts on normal cell function and overall health of the animal .
Metabolic Pathways
Ethanone, 1-(6-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)- is involved in metabolic pathways related to its role as an FGFR inhibitor. It interacts with various enzymes and cofactors that modulate its activity and metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the overall efficacy and toxicity of the compound .
Transport and Distribution
Within cells and tissues, Ethanone, 1-(6-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)- is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine its localization and accumulation, which are critical for its biological activity. The compound’s distribution can affect its efficacy and potential side effects .
Subcellular Localization
The subcellular localization of Ethanone, 1-(6-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)- is essential for its activity. It is directed to specific compartments or organelles within the cell, where it can exert its inhibitory effects on FGFRs. Targeting signals and post-translational modifications play a role in its localization, ensuring that it reaches the appropriate sites of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(6-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)- typically involves the bromination of a pyrrolopyridine precursor. One common method includes the reaction of 1H-pyrrolo[2,3-b]pyridine with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(6-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Coupling Reactions: Palladium catalysts and appropriate ligands are used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolopyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Ethanone, 1-(6-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethanone
- 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine
- 5-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine
Uniqueness
Ethanone, 1-(6-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)- is unique due to the presence of the bromine atom at the 6-position, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for developing new chemical entities and exploring novel biological pathways .
Properties
IUPAC Name |
1-(6-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-5(13)7-4-11-9-6(7)2-3-8(10)12-9/h2-4H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSHRQVRNFDDZPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC2=C1C=CC(=N2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.